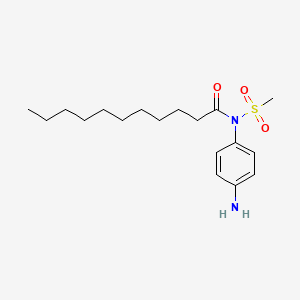
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide is a synthetic organic compound that features an amide linkage, a sulfonamide group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminophenylamine with undecanoic acid or its derivatives (such as undecanoyl chloride) in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Sulfonamide Group: The resulting amide can then be reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonamide groups.
Reduction: Reduction reactions could target the amide or sulfonamide functionalities.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Surfactants: Use in formulations for detergents or emulsifiers.
Lubricants: Potential use as an additive in lubricants for enhanced performance.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide: Similar structure but with a shorter aliphatic chain.
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide: Similar structure but with a longer aliphatic chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide’s unique combination of an amide linkage, sulfonamide group, and specific aliphatic chain length may confer distinct properties, such as solubility, reactivity, and biological activity, compared to its analogs.
Properties
CAS No. |
61068-60-8 |
|---|---|
Molecular Formula |
C18H30N2O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methylsulfonylundecanamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-11-18(21)20(24(2,22)23)17-14-12-16(19)13-15-17/h12-15H,3-11,19H2,1-2H3 |
InChI Key |
SVDYFHKWYLBXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















